11,11-diphenyl-5H-indeno[1,2-b]carbazole
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Overview
Description
11,11-diphenyl-5H-indeno[1,2-b]carbazole is a complex organic compound that belongs to the class of polycyclic aromatic hydrocarbons. It is characterized by its unique structure, which includes a carbazole moiety fused with an indeno group and substituted with two phenyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11,11-diphenyl-5H-indeno[1,2-b]carbazole typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction may start with the formation of an intermediate through a Friedel-Crafts acylation, followed by cyclization and subsequent functional group modifications .
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis on a larger scale would likely involve optimization of the laboratory-scale procedures. This includes the use of efficient catalysts, controlled reaction environments, and purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
11,11-diphenyl-5H-indeno[1,2-b]carbazole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkylating agents (e.g., alkyl halides).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes. Substitution reactions can introduce various functional groups, such as halides or alkyl groups .
Scientific Research Applications
11,11-diphenyl-5H-indeno[1,2-b]carbazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Medicine: It is being investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of 11,11-diphenyl-5H-indeno[1,2-b]carbazole involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Carbazole: A simpler structure with a single carbazole moiety.
Indeno[1,2-b]carbazole: Similar structure without the phenyl substitutions.
Polycarbazoles: Polymers containing carbazole units, often used in electronic applications.
Uniqueness
11,11-diphenyl-5H-indeno[1,2-b]carbazole is unique due to its specific structural features, including the fused indeno and carbazole rings and the phenyl substitutions. These features contribute to its distinct chemical and physical properties, making it suitable for specialized applications in materials science and organic electronics .
Properties
IUPAC Name |
11,11-diphenyl-5H-indeno[1,2-b]carbazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H21N/c1-3-11-21(12-4-1)31(22-13-5-2-6-14-22)27-17-9-7-15-23(27)25-20-30-26(19-28(25)31)24-16-8-10-18-29(24)32-30/h1-20,32H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQCPGINTCGPKAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2(C3=CC=CC=C3C4=C2C=C5C6=CC=CC=C6NC5=C4)C7=CC=CC=C7 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H21N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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